molecular formula C17H15F3N6O4S2 B2939231 N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide CAS No. 956372-21-7

N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide

Cat. No.: B2939231
CAS No.: 956372-21-7
M. Wt: 488.46
InChI Key: DAAFMTNBIYSWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C17H15F3N6O4S2 and its molecular weight is 488.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O4S2/c1-9-7-14(17(18,19)20)26(24-9)16-22-13(8-31-16)15(28)23-25-32(29,30)12-5-3-11(4-6-12)21-10(2)27/h3-8,25H,1-2H3,(H,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAFMTNBIYSWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide is a complex organic compound with potential biological activities. This compound incorporates several pharmacologically relevant moieties, including pyrazole and thiazole rings, known for their diverse therapeutic potentials.

Chemical Structure

The molecular formula of the compound is C17H15F3N6O4S2C_{17}H_{15}F_{3}N_{6}O_{4}S_{2} . Its structure features a hydrazine linkage, which is significant for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains including Candida albicans.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
1E. coli2050
2S. aureus2530
3C. albicans1570

The results indicate that the compound exhibits notable antibacterial activity, particularly against S. aureus, suggesting its potential as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant properties of the compound were assessed using DPPH radical scavenging assays. The ability to neutralize free radicals is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)
165
275
350

These findings suggest that the compound has a moderate to high capacity for scavenging free radicals, indicating its potential application in oxidative stress management .

Computational studies including molecular docking simulations have been conducted to elucidate the interaction of the compound with biological targets. These studies reveal that the compound binds effectively to enzymes involved in microbial metabolism and oxidative stress pathways, supporting its role as a multifunctional therapeutic agent .

Case Studies

A notable case study involved the synthesis and evaluation of similar pyrazole-thiazole derivatives, which demonstrated promising results in both antimicrobial and antioxidant assays. These findings underscore the therapeutic potential of compounds with similar structural characteristics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.